molecular formula C10H10O3 B13974083 4-(1-Hydroxycyclopropyl)benzoic acid

4-(1-Hydroxycyclopropyl)benzoic acid

Cat. No.: B13974083
M. Wt: 178.18 g/mol
InChI Key: CTOLVMLQIMHQCS-UHFFFAOYSA-N
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Description

4-(1-Hydroxycyclopropyl)benzoic acid is an organic compound with the molecular formula C10H10O3 It features a benzoic acid core with a hydroxycyclopropyl group attached to the fourth carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxycyclopropyl)benzoic acid can be achieved through several methods. One common approach involves the cyclopropanation of a suitable benzoic acid derivative. For instance, starting with 4-bromobenzoic acid, a cyclopropyl group can be introduced via a reaction with diazomethane under controlled conditions. The resulting intermediate is then subjected to hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxycyclopropyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(1-Oxocyclopropyl)benzoic acid.

    Reduction: Formation of 4-(1-Hydroxycyclopropyl)benzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(1-Hydroxycyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxycyclopropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Similar structure but lacks the cyclopropyl group.

    4-Methylbenzoic acid: Contains a methyl group instead of a hydroxycyclopropyl group.

    4-Chlorobenzoic acid: Contains a chlorine atom instead of a hydroxycyclopropyl group.

Uniqueness

4-(1-Hydroxycyclopropyl)benzoic acid is unique due to the presence of the hydroxycyclopropyl group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

4-(1-hydroxycyclopropyl)benzoic acid

InChI

InChI=1S/C10H10O3/c11-9(12)7-1-3-8(4-2-7)10(13)5-6-10/h1-4,13H,5-6H2,(H,11,12)

InChI Key

CTOLVMLQIMHQCS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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